N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide: is a complex organic compound that features a quinoline ring, an indene-1,3-dione moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoquinoline with 1,3-indandione under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline and indene-1,3-dione moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid
- 3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide
Uniqueness
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is unique due to its combination of a quinoline ring, an indene-1,3-dione moiety, and a benzamide group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry[4][4].
Properties
CAS No. |
61388-83-8 |
---|---|
Molecular Formula |
C25H16N2O3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(1,3-dioxoinden-2-yl)quinolin-8-yl]benzamide |
InChI |
InChI=1S/C25H16N2O3/c28-23-17-10-4-5-11-18(17)24(29)21(23)19-14-13-15-9-6-12-20(22(15)26-19)27-25(30)16-7-2-1-3-8-16/h1-14,21H,(H,27,30) |
InChI Key |
PMPMKJLJPZPDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.